Thujane

Description

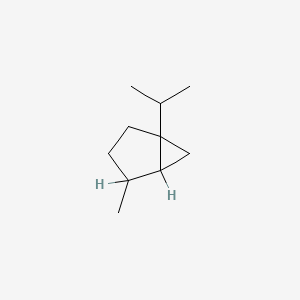

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1-propan-2-ylbicyclo[3.1.0]hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-7(2)10-5-4-8(3)9(10)6-10/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTNBVHDRFKLLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C1C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275769, DTXSID40963741 | |

| Record name | Thujane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471-12-5, 11052-97-4 | |

| Record name | Thujane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=471-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thujane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thujane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Thujane Biosynthesis Pathway in Thuja Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathway of thujane-type monoterpenoids in Thuja species, with a primary focus on the economically and ecologically significant Western Redcedar (Thuja plicata). This document details the enzymatic steps, key genes, and experimental methodologies required for the study and potential manipulation of this pathway for applications in drug development, pest resistance, and the sustainable production of valuable natural compounds.

Introduction to this compound Biosynthesis

The this compound skeleton is the characteristic bicyclic monoterpene framework of compounds such as α- and β-thujone, which are notable for their aromatic properties and biological activities. In Thuja species, these compounds are significant components of the essential oil and play a crucial role in the plant's defense against herbivores and pathogens. The biosynthesis of this compound derivatives originates from the general monoterpene precursor, geranyl diphosphate (GPP), and proceeds through a series of stereospecific enzymatic reactions.

The Core Biosynthetic Pathway

The biosynthesis of α- and β-thujone from GPP in Thuja plicata is a four-step pathway involving a terpene synthase, a cytochrome P450 monooxygenase, and alcohol dehydrogenases.

The key steps are:

-

Cyclization of Geranyl Diphosphate (GPP): The pathway is initiated by the enzyme (+)-sabinene synthase , which catalyzes the cyclization of GPP to form the bicyclic monoterpene (+)-sabinene . This is a critical control point in the pathway.

-

Hydroxylation of (+)-Sabinene: The newly formed (+)-sabinene is then hydroxylated at the C3 position by a stereospecific cytochrome P450 monooxygenase , CYP750B1 , to produce (+)-trans-sabinol .[1] Another P450, CYP76AA25, has also been shown to catalyze this reaction, though with a broader substrate specificity.[1]

-

Oxidation of (+)-trans-Sabinol: An alcohol dehydrogenase (ADH) is hypothesized to catalyze the oxidation of (+)-trans-sabinol to (+)-sabinone . Several candidate ADH genes have been identified in T. plicata.[2]

-

Reduction of (+)-Sabinone: The final step involves the reduction of (+)-sabinone to the stereoisomers α-thujone and β-thujone . This reaction is also likely catalyzed by an ADH. Interestingly, in vitro assays with some identified ADHs from T. plicata have shown the direct production of β-thujone and (+)-sabinone from (+)-trans-sabinol, suggesting a potentially more complex or multifunctional enzymatic step.[2]

Signaling Pathway Diagram

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites of the this compound biosynthesis pathway in Thuja species.

Enzyme Kinetic Parameters

| Enzyme | Species | Substrate | Km (µM) | kcat (s-1) | Source |

| (+)-Sabinene Synthase (full-length) | Thuja plicata | GPP | 2.9 ± 0.4 | 0.18 ± 0.01 | [3] |

| (+)-Sabinene Synthase (ΔTpSS) | Thuja plicata | GPP | 5.3 ± 0.7 | 0.33 ± 0.01 | [3] |

| CYP750B1 | Thuja plicata | (+)-Sabinene | 110 ± 0.3 | - | [1] |

| CYP76AA25 | Thuja plicata | (+)-Sabinene | 299 ± 0.2 | - | [1] |

| CYP76AA25 | Thuja plicata | Farnesene | 10.3 ± 0.2 | - | [1] |

| CYP76AA25 | Thuja plicata | Isoproturon | 30.5 ± 0.4 | - | [1] |

Note: kcat values for P450 enzymes were not provided in the cited literature.

Metabolite Composition in Thuja Species Essential Oils

| Compound | T. occidentalis 'globosa' (%) | T. occidentalis 'aurea' (%) | T. plicata (%) | T. plicata 'gracialis' (%) | Source |

| α-Thujone | 50.14 | 51.60 | 62.12 | 54.48 | [4] |

| β-Thujone | 2.70 | - | 7.06 | 6.39 | [4] |

| Fenchone | 7.06 | 0.17 | 0.23 | 0.22 | [4] |

| Sabinene | 4.55 | 3.43 | 6.00 | 2.94 | [4] |

| Beyerene | 8.54 | 11.28 | 3.25 | 7.15 | [4] |

| Rimuene | - | - | 1.01 | 1.83 | [4] |

| Terpinen-4-ol | 1.63 | 2.45 | 4.66 | 3.11 | [4] |

| Camphor | 4.47 | 3.09 | 0.11 | 0.10 | [4] |

Experimental Protocols

This section outlines detailed methodologies for the key experiments involved in the elucidation of the this compound biosynthesis pathway.

Gene Cloning and Plasmid Construction

Objective: To isolate the full-length coding sequences of sabinene synthase, CYP750B1, and candidate ADHs from Thuja cDNA and clone them into expression vectors.

Workflow Diagram:

Protocol:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from young foliage of T. plicata using a commercially available kit (e.g., Qiagen RNeasy Plant Mini Kit) followed by DNase treatment. First-strand cDNA is synthesized from 1-2 µg of total RNA using an oligo(dT) primer and a reverse transcriptase such as SuperScript III (Invitrogen).

-

PCR Amplification: The full-length open reading frames of the target genes are amplified from the cDNA using high-fidelity DNA polymerase (e.g., Phusion, New England Biolabs). Gene-specific primers are designed based on the available transcriptome data for T. plicata. Restriction sites compatible with the chosen expression vector are typically incorporated into the 5' ends of the primers.

-

Cloning: The amplified PCR products are purified from an agarose gel, digested with the appropriate restriction enzymes, and ligated into a linearized expression vector. For protein purification, a vector that adds a purification tag, such as a polyhistidine (His)-tag (e.g., pET-28a(+)), is recommended. The ligation mixture is then used to transform competent E. coli cells (e.g., DH5α for plasmid propagation).

-

Verification: Positive clones are identified by colony PCR and restriction digestion of the plasmid DNA. The sequence of the insert is confirmed by Sanger sequencing.

Heterologous Protein Expression and Purification

Objective: To produce and purify recombinant sabinene synthase, CYP750B1, and ADH enzymes for in vitro functional assays.

Protocol for Sabinene Synthase and ADH in E. coli:

-

Transformation: The expression plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Culture Growth: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic, which is grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours to promote proper protein folding.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication or with a French press.

-

Purification: The crude lysate is clarified by centrifugation. If the protein is His-tagged, it is purified from the soluble fraction using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin. The protein is eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Buffer Exchange: The purified protein is buffer-exchanged into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.

Protocol for CYP750B1 in Saccharomyces cerevisiae (Yeast):

Note: P450 enzymes often require a cytochrome P450 reductase (CPR) for activity and are membrane-bound, making their expression and purification more complex than for soluble enzymes.

-

Yeast Transformation: The CYP750B1 gene is cloned into a yeast expression vector (e.g., pYES-DEST52). The vector is then transformed into a yeast strain that also expresses a CPR, such as that from Arabidopsis thaliana or Thuja plicata.

-

Culture and Induction: Transformed yeast are grown in a selective medium containing glucose. To induce protein expression, the cells are transferred to a medium containing galactose.

-

Microsome Isolation: Yeast cells are harvested, and microsomes (membrane fractions containing the P450 and CPR) are prepared by differential centrifugation.

-

Protein Quantification: The concentration of functional P450 in the microsomal fraction is determined by carbon monoxide (CO) difference spectroscopy.

Enzyme Assays

Objective: To determine the function and kinetic properties of the recombinant enzymes.

Sabinene Synthase Assay:

-

Reaction Mixture: The assay is typically performed in a glass vial with a Teflon-sealed cap. The reaction mixture contains assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl2, 5 mM DTT, 10% glycerol), the purified sabinene synthase (1-5 µg), and the substrate GPP (10-100 µM).

-

Overlay: A layer of an organic solvent, such as pentane or hexane, is added on top of the aqueous reaction mixture to trap the volatile monoterpene products.

-

Incubation: The reaction is initiated by the addition of GPP and incubated at 30°C for 1-2 hours.

-

Product Extraction and Analysis: The reaction is stopped by vortexing, and the organic layer containing the monoterpene products is collected. The products are analyzed by gas chromatography-mass spectrometry (GC-MS).

CYP750B1 Assay:

-

Reaction Mixture: The assay contains the microsomal fraction containing CYP750B1 and CPR in a buffer (e.g., 50 mM potassium phosphate pH 7.5), an NADPH regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase), and the substrate (+)-sabinene.

-

Incubation: The reaction is incubated at 30°C with shaking for 1-2 hours.

-

Extraction and Analysis: The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate). The extract is then analyzed by GC-MS to identify the hydroxylated products.

Alcohol Dehydrogenase Assay:

-

Reaction Mixture: The assay can be monitored spectrophotometrically by measuring the change in absorbance at 340 nm, which corresponds to the production or consumption of NAD(P)H. The reaction mixture contains a buffer (e.g., 100 mM Tris-HCl pH 8.0), the purified ADH, the substrate ((+)-trans-sabinol or (+)-sabinone), and the cofactor (NAD+ or NADPH).

-

Measurement: The reaction is initiated by the addition of the substrate, and the change in absorbance at 340 nm is recorded over time using a spectrophotometer.

-

Product Identification: For product identification, the reaction can be scaled up, the products extracted with an organic solvent, and analyzed by GC-MS.

Metabolite Analysis by GC-MS

Objective: To identify and quantify the this compound-related monoterpenoids in Thuja essential oils or enzyme assay extracts.

Protocol:

-

Sample Preparation: Essential oils are typically diluted in a suitable organic solvent (e.g., hexane) before injection. Enzyme assay extracts are concentrated if necessary.

-

GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column suitable for terpene analysis (e.g., a DB-5 or HP-5ms column). The oven temperature is programmed to ramp from a low initial temperature (e.g., 40-60°C) to a high final temperature (e.g., 240-280°C) to separate the different compounds based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated compounds are introduced into a mass spectrometer. Electron ionization (EI) is commonly used to generate mass spectra.

-

Compound Identification: Compounds are identified by comparing their mass spectra and retention times to those of authentic standards and to entries in mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: The relative abundance of each compound can be determined by the area of its corresponding peak in the chromatogram. For absolute quantification, a calibration curve with authentic standards is required.

Conclusion

The elucidation of the this compound biosynthesis pathway in Thuja species provides a foundation for understanding the complex biochemistry of these important conifers. The methodologies outlined in this guide offer a roadmap for researchers to further investigate this pathway, with potential applications in metabolic engineering for enhanced production of valuable compounds, breeding for pest-resistant varieties, and the discovery of novel biocatalysts for industrial applications. Future research should focus on the detailed characterization of the alcohol dehydrogenases involved in the final steps of thujone formation and the regulatory mechanisms that control the expression of the entire pathway.

References

- 1. The Gymnosperm Cytochrome P450 CYP750B1 Catalyzes Stereospecific Monoterpene Hydroxylation of (+)-Sabinene in Thujone Biosynthesis in Western Redcedar - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thujone biosynthesis in western redcedar (Thuja plicata) - UBC Library Open Collections [open.library.ubc.ca]

- 3. Structure and Function of Sabinene Synthase, a Monoterpene Cyclase That Generates a Highly Strained [3.1.0] Bicyclic Product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Natural Occurrence and Distribution of Thujane Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core aspects of thujane isomers, focusing on their natural occurrence, distribution, and the analytical methodologies crucial for their study. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key analytical techniques are provided. Furthermore, this guide includes visualizations of the biosynthetic pathway of this compound isomers and their interaction with a key signaling pathway, rendered using the DOT language for clarity and precision.

Introduction to this compound Isomers

The this compound skeleton is a bicyclic monoterpene structure that forms the basis for several naturally occurring isomers. The most prominent of these are α-thujone and β-thujone, which are ketones, and their biosynthetic precursor, sabinene, a bicyclic alkene. These compounds are widely distributed in the plant kingdom and are significant components of many essential oils. Their biological activities, particularly the neurotoxic effects of thujone, have made them a subject of interest in pharmacology and drug development. Thujone is known to act as a modulator of the γ-aminobutyric acid type A (GABA-A) receptor, a key target in the central nervous system.[1]

Natural Occurrence and Distribution

This compound isomers are characteristic constituents of essential oils from various plant families, most notably Cupressaceae, Lamiaceae, and Asteraceae. The relative abundance of α-thujone, β-thujone, and sabinene can vary significantly depending on the plant species, geographical location, and even the specific part of the plant.

Quantitative Distribution in Key Plant Genera

The following tables summarize the quantitative distribution of major this compound isomers in the essential oils of several important plant genera.

Table 1: Distribution of this compound Isomers in Thuja Species

| Species | Plant Part | α-Thujone (%) | β-Thujone (%) | Sabinene (%) | Reference |

| Thuja occidentalis | Leaves | 49.2 - 64.4 | 10.4 - 10.7 | 8.9 - 11.2 | [2] |

| Thuja plicata | Leaves | 67.1 - 77.5 | 7.8 - 9.3 | 1.1 - 3.5 | [3][4] |

| Thuja standishii | Leaves | 5.3 | 0.2 | 25.1 | |

| Thuja koraiensis | Leaves | 0.1 | - | 4.1 |

Table 2: Distribution of this compound Isomers in Salvia Species

| Species | Plant Part | α-Thujone (%) | β-Thujone (%) | Sabinene (%) | Reference |

| Salvia officinalis | Leaves | 17.0 - 41.7 | 3.8 - 15.6 | - | [5][6] |

| Salvia sclarea | Flowers & Leaves | 0.1 | 0.1 | 1.8 | |

| Salvia fruticosa | Leaves | 21.04 | - | - | [7] |

| Salvia lavandulifolia | Aerial Parts | 0.2 - 25.4 | 0.1 - 3.2 | 0.2 - 19.3 |

Table 3: Distribution of this compound Isomers in Artemisia Species

| Species | Plant Part | α-Thujone (%) | β-Thujone (%) | Sabinene (%) | Reference |

| Artemisia absinthium | Aerial Parts | 0 - 35.2 | 1.2 - 41.0 | 0.2 - 24.8 | |

| Artemisia herba-alba | Aerial Parts | - | - | - | [8] |

| Artemisia arborescens | Aerial Parts | 0.6 | 33.4 | - | [9] |

| Artemisia vulgaris | Aerial Parts | 3.0 - 16.0 | 18.0 - 47.0 | - |

Table 4: Distribution of this compound Isomers in Juniperus Species

| Species | Plant Part | α-Thujone (%) | β-Thujone (%) | Sabinene (%) | Reference |

| Juniperus sabina | Leaves | - | - | 23.4 | [10] |

| Juniperus phoenicea | Leaves & Berries | 0.1 - 0.3 | 0.1 | 1.5 - 2.8 | |

| Juniperus communis | Needles | 0.1 | 0.1 | 1.8 | |

| Juniperus virginiana | Wood | - | - | - | [11] |

Experimental Protocols

Accurate identification and quantification of this compound isomers are paramount for research and quality control. The following sections detail established protocols for their extraction and analysis.

Extraction of Essential Oils

Protocol 3.1.1: Steam Distillation using a Clevenger-type Apparatus

This method is widely used for extracting essential oils from plant material.[2][3][4][5][12][13]

-

Preparation of Plant Material: Air-dry the plant material (e.g., leaves, flowers) to a constant weight. Grind the dried material to a coarse powder to increase the surface area for extraction.

-

Apparatus Setup: Set up a Clevenger-type apparatus, which consists of a round-bottom flask, a condenser, and a collection burette.

-

Distillation: Place a known quantity of the powdered plant material (e.g., 100 g) into the round-bottom flask with a sufficient volume of distilled water (e.g., 1 L). Heat the flask to boiling. The steam will pass through the plant material, carrying the volatile essential oils.

-

Condensation and Collection: The steam and essential oil vapor mixture will rise into the condenser, where it cools and condenses back into a liquid. The condensate flows into the burette, where the less dense essential oil will separate and form a layer on top of the water.

-

Extraction Duration: Continue the distillation for a set period (e.g., 3-4 hours) until no more essential oil is collected.

-

Oil Recovery: Carefully collect the essential oil from the burette. Dry the oil over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the extracted essential oil in a sealed, dark glass vial at 4°C until analysis.

Analysis of this compound Isomers

Protocol 3.2.1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds like this compound isomers.[6][9][14][15][16][17][18][19][20][21][22]

-

Sample Preparation: Dilute the extracted essential oil in a suitable solvent (e.g., hexane or ethyl acetate) to an appropriate concentration (e.g., 1% v/v).

-

GC-MS System: Utilize a gas chromatograph coupled to a mass spectrometer.

-

Chromatographic Conditions:

-

Column: Use a non-polar or medium-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Injector: Set the injector temperature to 250°C and use a split or splitless injection mode.

-

Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 60°C) for a few minutes, then ramps up to a higher temperature (e.g., 240-280°C) at a controlled rate (e.g., 3-10°C/min).

-

-

Mass Spectrometry Conditions:

-

Ionization: Use Electron Impact (EI) ionization at 70 eV.

-

Mass Range: Scan a mass range of m/z 40-400.

-

Ion Source and Transfer Line Temperatures: Set the ion source temperature to 230°C and the transfer line temperature to 280°C.

-

-

Compound Identification: Identify the this compound isomers by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: Determine the relative percentage of each isomer by peak area normalization. For absolute quantification, use an internal or external standard calibration method.

Protocol 3.2.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of isolated this compound isomers.[10][23][24][25][26][27][28][29]

-

Sample Preparation: Dissolve a purified sample of the this compound isomer in a deuterated solvent (e.g., CDCl₃).

-

¹H-NMR Spectroscopy: Acquire a ¹H-NMR spectrum to determine the number of different proton environments, their chemical shifts, and their coupling patterns.

-

¹³C-NMR Spectroscopy: Acquire a broadband proton-decoupled ¹³C-NMR spectrum to determine the number of different carbon environments.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.[24][30][29][31]

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Use a COSY experiment to establish proton-proton coupling networks within the molecule.[27][28][29]

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Use an HSQC or HMQC experiment to correlate protons directly to their attached carbons.[27]

-

HMBC (Heteronuclear Multiple Bond Correlation): Use an HMBC experiment to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton.[27]

-

-

Structure Elucidation: Combine the information from all NMR experiments to unambiguously determine the structure of the this compound isomer.

Signaling Pathways and Biological Activity

The primary mechanism of thujone's biological activity, particularly its neurotoxicity, involves its interaction with the GABA-A receptor.

Interaction with the GABA-A Receptor

Thujone acts as a non-competitive antagonist of the GABA-A receptor.[1] GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability. Thujone is thought to bind to a site within the chloride ion channel of the GABA-A receptor, physically blocking the channel and preventing the influx of chloride ions, even when GABA is bound to the receptor. This inhibition of the inhibitory GABAergic signaling leads to a state of hyperexcitability in the central nervous system, which can manifest as convulsions and seizures at high doses.

Biosynthesis of this compound Isomers

The biosynthesis of this compound isomers in plants begins with the universal precursor for monoterpenes, geranyl pyrophosphate (GPP).

The key steps are:

-

Cyclization of GPP: Geranyl pyrophosphate is cyclized by the enzyme sabinene synthase to form (+)-sabinene.

-

Hydroxylation: (+)-Sabinene is then hydroxylated by a cytochrome P450 monooxygenase to form (+)-cis-sabinol.

-

Oxidation: (+)-cis-Sabinol is oxidized by a dehydrogenase to yield (+)-sabinone.

-

Reduction: Finally, (+)-sabinone is reduced by a reductase enzyme to produce the two diastereomers, (+)-α-thujone and (+)-β-thujone.

Conclusion

This technical guide provides a comprehensive overview of the natural occurrence and distribution of this compound isomers, with a focus on quantitative data and detailed analytical protocols. The elucidation of their biosynthetic pathway and the understanding of their interaction with the GABA-A receptor are critical for ongoing research in natural product chemistry, pharmacology, and toxicology. The provided methodologies and data serve as a valuable resource for scientists and professionals in these fields, facilitating further exploration of the properties and potential applications of these widespread and biologically active monoterpenes.

References

- 1. Monoterpene α-thujone exerts a differential inhibitory action on GABA(A) receptors implicated in phasic and tonic GABAergic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jeulin.com [jeulin.com]

- 4. Clevenger Apparatus for Essential Oil Extraction | MAYALAB [labindian.com]

- 5. scienceequip.com.au [scienceequip.com.au]

- 6. mdpi.com [mdpi.com]

- 7. engineering.iastate.edu [engineering.iastate.edu]

- 8. researchgate.net [researchgate.net]

- 9. Chemometric analysis of monoterpenes and sesquiterpenes of conifers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. true-blue.co [true-blue.co]

- 14. researchgate.net [researchgate.net]

- 15. ttb.gov [ttb.gov]

- 16. rsc.org [rsc.org]

- 17. Screening of Distilled Spirits for Thujone by Gas Chromatography-Mass Spectrometry | TTB: Alcohol and Tobacco Tax and Trade Bureau [ttb.gov]

- 18. mdpi.com [mdpi.com]

- 19. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. hovogen.com [hovogen.com]

- 22. A Framework for the Development of Targeted Gas Chromatography Mass Spectrometry (GC-MS) Methods: Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 23. books.rsc.org [books.rsc.org]

- 24. JaypeeDigital | Nuclear Magnetic Resonance Spectral Methods for Structure Elucidation of Natural Products [jaypeedigital.com]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. creative-biostructure.com [creative-biostructure.com]

- 28. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]

- 29. web.uvic.ca [web.uvic.ca]

- 30. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 31. DEPT EXPERIMENT [imserc.northwestern.edu]

An In-depth Technical Guide to the Physicochemical Properties of Thujane Derivatives

This technical guide provides a comprehensive overview of the physicochemical properties of prominent thujane derivatives, with a focus on alpha-thujone and alpha-thujene. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Introduction to the this compound Skeleton

This compound is a natural bicyclic monoterpene. Its chemical structure is the foundation for several derivatives, with alpha-thujone and alpha-thujene being among the most notable. These compounds are found in the essential oils of various plants, such as wormwood, sage, and cedar.[1][2]

Physicochemical Properties of Alpha-Thujone

Alpha-thujone is a ketone derivative of this compound and is known for its presence in the spirit absinthe.[3] It exists as a colorless to pale yellow liquid and is characterized by a distinct herbal, camphor-like aroma.[4][5][6]

Table 1: Physicochemical Properties of Alpha-Thujone

| Property | Value | Source(s) |

| Molecular Formula | C10H16O | [1][2][7][8][9] |

| Molecular Weight | 152.23 g/mol | [1][7][9][10] |

| Appearance | Colorless to pale yellow liquid | [4][5] |

| Boiling Point | 200-201 °C at 760 mmHg | [4][6][10] |

| 84-86 °C at 17 mmHg | [1][2] | |

| Melting Point | < 25 °C | [3][7][10] |

| Density | 0.914 g/mL at 20 °C | [2] |

| 0.9116 g/cm³ | [3] | |

| Refractive Index | 1.450 at 20 °C | [2][4] |

| Solubility | Insoluble in water; Soluble in alcohol and many organic solvents.[1][2][5][7] | [1][2][5][7] |

| Water solubility: 407.7 mg/L at 25 °C (estimated) | [3][4] | |

| Flash Point | 63.89 °C (147.00 °F) | [4] |

| 64 °C | [1] | |

| Optical Rotation | [α]20/D -19.2° | [2] |

Physicochemical Properties of Alpha-Thujene

Alpha-thujene is a bicyclic monoterpene and an isomer of this compound. It is a constituent of the essential oils of a variety of plants, including frankincense and eucalyptus.[11]

Table 2: Physicochemical Properties of Alpha-Thujene

| Property | Value | Source(s) |

| Molecular Formula | C10H16 | [12][13][14][15][16] |

| Molecular Weight | 136.23 g/mol | [13][14][15][16] |

| Appearance | Colorless to pale yellow liquid | [12][17] |

| Boiling Point | 150-152 °C at 760 mmHg | [15][17] |

| 166-168 °C | [12] | |

| Melting Point | -100 °C | [12] |

| Density | 0.828-0.848 g/cm³ at 25 °C | [17] |

| 0.864 g/cm³ at 25°C | [12] | |

| Refractive Index | 1.445-1.465 at 20 °C | [17] |

| 1.471-1.475 at 25 °C | [12] | |

| Solubility | Insoluble in water; Soluble in alcohol, ether, and most organic solvents.[12][17] | [12][17] |

| Flash Point | 31.67 °C (89.00 °F) | [17] |

| 40 °C | [12] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of specific this compound derivatives are not extensively available in the public domain. However, standard analytical methods are employed for their characterization.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is crucial for the identification and quantification of alpha-thujone and its metabolites in various matrices, including biological samples and essential oils.[11][18] The separation is typically performed on a fused silica gel capillary column, with subsequent mass spectral analysis for identification.[18]

-

Refractometry: The refractive index, a measure of how light propagates through the substance, is determined using a refractometer at a specified temperature (e.g., 20 °C).

-

Densitometry: Density is measured using a densitometer or a pycnometer at a specific temperature.

-

Polarimetry: The optical rotation of chiral molecules like alpha-thujone is measured using a polarimeter, which indicates the direction and extent to which the substance rotates plane-polarized light.

The workflow for the analysis of alpha-thujone and its metabolites can be generalized as follows:

Biological Activity and Signaling Pathways of Alpha-Thujone

Alpha-thujone is primarily known for its neurotoxic effects, which are attributed to its action as a modulator of the gamma-aminobutyric acid (GABA) type A receptor.[3][18][19][20] Specifically, it acts as a noncompetitive antagonist of the GABA-A receptor.[3] By blocking the receptor's chloride channel, it inhibits the neuroinhibitory effects of GABA, leading to increased neuronal excitability, which can result in convulsions and muscle spasms.[3]

Safety and Toxicology of Alpha-Thujone

Alpha-thujone is recognized for its toxicity, particularly its neurotoxic effects.[2] The median lethal dose (LD50) in mice has been reported to be approximately 45 mg/kg via intraperitoneal injection, with convulsions leading to death at higher doses.[3][18] Due to its potential health risks, the concentration of thujone in food and beverages is regulated in many countries.[3][21] For instance, in the United States, food and beverages containing certain herbs like wormwood must be "thujone-free," which in practice means containing less than 10 parts per million.[3]

Table 3: Acute Toxicity of Alpha-Thujone

| Organism | Route of Administration | LD50 | Source(s) |

| Mouse | Intraperitoneal | ~45 mg/kg | [3][18] |

| Mouse | Subcutaneous | 87.5 mg/kg | [2] |

| Rabbit | Subcutaneous | 362 mg/kg | [4] |

Prolonged exposure to alpha-thujone may lead to dermatitis or sensitization.[5] It is harmful to aquatic life with long-lasting effects.[5]

Conclusion

This guide has summarized the key physicochemical properties of alpha-thujone and alpha-thujene, providing a valuable resource for researchers and professionals. The data highlights their distinct characteristics, which are rooted in their shared this compound framework but differentiated by their functional groups. The elucidation of alpha-thujone's mechanism of action as a GABA-A receptor antagonist underscores the importance of understanding the biological activities of these natural compounds in the context of drug development and safety assessment. Further research into the detailed experimental protocols and the properties of other this compound derivatives will continue to enhance our knowledge in this area.

References

- 1. chemicalbull.com [chemicalbull.com]

- 2. ALPHA-(-)-THUJONE CAS#: 546-80-5 [m.chemicalbook.com]

- 3. Thujone - Wikipedia [en.wikipedia.org]

- 4. alpha-thujone, 546-80-5 [thegoodscentscompany.com]

- 5. chemicalbull.com [chemicalbull.com]

- 6. alpha-thujone [flavscents.com]

- 7. Buy alpha,beta-Thujone | 76231-76-0 [smolecule.com]

- 8. chemimpex.com [chemimpex.com]

- 9. GSRS [precision.fda.gov]

- 10. Thujone | C10H16O | CID 261491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Alpha-Thujene (CAS 2867-05-2) - High-Purity Research Compound [benchchem.com]

- 12. kazima.co.in [kazima.co.in]

- 13. (-)-α-thujene [webbook.nist.gov]

- 14. (-)-«alpha»-thujene (CAS 3917-48-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 15. alpha-Thujene | C10H16 | CID 17868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. (-)-alpha-Thujene | C10H16 | CID 637518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. (-)-alpha-thujene, 3917-48-4 [thegoodscentscompany.com]

- 18. α-Thujone (the active component of absinthe): γ-Aminobutyric acid type A receptor modulation and metabolic detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [PDF] Alpha-thujone (the active component of absinthe): gamma-aminobutyric acid type A receptor modulation and metabolic detoxification. | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

stereochemistry and enantiomeric forms of thujane

An In-depth Technical Guide to the Stereochemistry and Enantiomeric Forms of Thujane

Introduction

This compound is a natural bicyclic monoterpene that serves as the structural core for a variety of biologically active compounds. Its rigid [3.1.0] bicyclic system introduces significant stereochemical complexity, leading to the existence of multiple stereoisomers. The most prominent and extensively studied derivative of the this compound skeleton is thujone, a ketone that is a major component of the essential oils of plants such as sage (Salvia officinalis), cedar (Thuja), and wormwood (Artemisia absinthium).[1] The stereochemistry of thujone is of critical interest to researchers in natural products, pharmacology, and drug development due to the varying biological activities of its different isomeric forms.[2][3]

Historically, thujone was known for its presence in the spirit absinthe and was thought to be responsible for its purported psychotropic effects.[2] Modern research has clarified its mechanism of action, identifying it as a modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][4] The potency of this interaction, along with other biological effects, is highly dependent on the specific stereoisomer. This guide provides a detailed overview of the stereochemistry of the this compound core, focusing on the enantiomeric and diastereomeric forms of thujone, their characterization, synthesis, and biological significance.

Stereoisomers of the this compound Skeleton

The this compound structure contains three chiral centers, leading to several possible stereoisomers. In the case of thujone, the focus is typically on two main diastereomers, designated α-thujone and β-thujone, which differ in the configuration of the methyl group at the C4 position. Each of these diastereomers exists as a pair of enantiomers.[2]

The four primary stereoisomers of thujone are:

-

(-)-α-Thujone and (+)-α-Thujone (enantiomeric pair)

-

(+)-β-Thujone and (-)-β-Thujone (enantiomeric pair)

(-)-α-Thujone and (+)-β-thujone are the most common forms found in nature.[2] For a long time, their enantiomers, (+)-α-thujone and (-)-β-thujone, were considered "unreported" or rare in natural sources. However, recent advancements in analytical techniques have enabled their detection in sage and related dietary supplements, highlighting the need for a complete understanding of all four isomers.[5][6]

The relationship between these stereoisomers can be visualized as follows:

Physicochemical and Spectroscopic Data

The differentiation of this compound stereoisomers relies on their distinct physicochemical properties, particularly their optical rotation, and detailed analysis of their spectroscopic data. While comprehensive data for the less common enantiomers is sparse, the properties of the naturally abundant forms are well-documented.

| Property | (-)-α-Thujone | (+)-β-Thujone | (+)-α-Thujone | (-)-β-Thujone | Reference |

| CAS Number | 546-80-5 | 1125-12-8 | 33765-69-4 | Not Available | [7] |

| Configuration | (1S,4R,5R) | (1S,4S,5R) | (1R,4S,5S) | (1R,4R,5S) | [2] |

| Specific Rotation ([(\alpha)]D) | Negative | Positive | Positive | Negative | [2] |

| Biological Target | GABA-A Receptor | GABA-A Receptor | GABA-A Receptor | GABA-A Receptor | [1] |

Note: Specific quantitative values for properties like boiling point and specific rotation can vary depending on the purity and measurement conditions. The signs of optical rotation are the key identifiers.

Experimental Protocols

Synthesis of Thujone Stereoisomers

Access to all four stereoisomers is crucial for toxicological and pharmacological studies. While (-)-α-thujone and (+)-β-thujone can be isolated from natural sources, chemical synthesis is required to obtain the other enantiomers and racemic mixtures for analytical standard development.[2][5]

a) Three-Step Synthesis of Racemic Thujone

A method has been developed for synthesizing a racemic mixture of α- and β-thujone, which is essential for developing chiral resolution protocols.[5][6]

-

Step 1: Formylation of 3-methyl-1-butyne. 3-methyl-1-butyne is treated with dimethylformamide (DMF) to yield the volatile ynal intermediate. This step is typically performed without extensive purification of the product due to its volatility.[8]

-

Step 2: Crotylation. The ynal undergoes a one-pot Brown crotylation to afford a homoallylic alcohol. This reaction establishes one of the key chiral centers.[2]

-

Step 3: Platinum-Catalyzed Cycloisomerization. The homoallylic alcohol is treated with a platinum catalyst (e.g., PtCl₂) which catalyzes an intramolecular cyclization to form the bicyclic thujone skeleton. This final step yields a diastereomeric mixture (approximately 2:1 α/β) of racemic thujone.[2][5]

References

- 1. α-Thujone (the active component of absinthe): γ-Aminobutyric acid type A receptor modulation and metabolic detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. biomedgrid.com [biomedgrid.com]

- 4. [Thujone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thujone [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Identification of Thujane in Novel Plant Essential Oils

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery and characterization of thujane, a bicyclic monoterpene, in plant essential oils. It details the methodologies for extraction and analysis, presents quantitative data from various plant sources, and illustrates key experimental workflows and the known neurotoxic pathway of thujone.

Quantitative Analysis of this compound in Plant Essential Oils

This compound exists as several isomers, with α-thujone and β-thujone being the most prevalent in nature.[1][2] Their presence and relative concentrations can vary significantly based on the plant species, geographical location, harvesting time, and the specific plant part used for extraction.[2][3][4] The following table summarizes the this compound content in the essential oils of several well-documented plant species.

| Plant Species | Plant Part | α-Thujone (%) | β-Thujone (%) | Total Thujone (%) | Reference |

| Thuja occidentalis (Eastern White Cedar) | Fresh Leaves | ~65% (as thujone and isothujone) | - | 65% | [1] |

| Thuja occidentalis 'Globosa' | Leaves | 50.14% | Present (not quantified) | >50.14% | [3] |

| Thuja occidentalis 'Aurea' | Leaves | 51.60% | Present (not quantified) | >51.60% | [3] |

| Thuja plicata (Western Red Cedar) | Leaves | 77.5% (as Z-thujone) | 7.8% (as E-isothujone) | 85.3% | [5] |

| Salvia officinalis (Common Sage) | Aerial Parts | 14.8 - 19.0% (as cis-thujone) | 3.0 - 3.4% (as trans-thujone) | 17.8 - 22.4% | [6] |

| Salvia officinalis (from Bulgaria) | Herb | 26.68% | 5.35% | 32.03% | [7] |

| Salvia officinalis (from Lebanon) | - | 21.04% | - | >21.04% | [8] |

| Artemisia absinthium (Wormwood) | Aerial Parts | - | 18.6% | >18.6% | [9] |

| Artemisia vulgaris (Mugwort) | Leaves (before flowering) | 30.68% | - | >30.68% | [10] |

| Artemisia anomala | - | Present (not quantified as a main component) | - | - | [11] |

Note: The terms α-thujone and cis-thujone, and β-thujone and trans-thujone are often used interchangeably. Z-thujone corresponds to α-thujone and E-isothujone to β-thujone.

Experimental Protocols

The identification and quantification of this compound in plant essential oils involve two primary stages: extraction of the essential oil from the plant material and subsequent analysis of its chemical composition.

2.1. Essential Oil Extraction: Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant materials. The process separates volatile compounds from non-volatile materials by co-distilling the plant material with water.

-

Apparatus: A Clevenger-type apparatus is typically used. This consists of a boiling flask, a condenser, and a separator.

-

Procedure:

-

The plant material (e.g., leaves, flowers, stems) is harvested and can be either fresh or air-dried.[6]

-

A known quantity of the plant material is placed in the boiling flask and submerged in water.

-

The water is heated to boiling, and the resulting steam, carrying the volatile essential oil components, rises into the condenser.

-

In the condenser, the steam and essential oil vapors are cooled and revert to a liquid state.

-

The liquid mixture of water and essential oil flows into the separator, where the less dense essential oil naturally separates from the water, allowing for its collection.

-

The process is typically run for several hours to ensure complete extraction.[6]

-

2.2. Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual chemical components of a complex mixture like an essential oil.

-

Principle: The essential oil sample is vaporized and injected into a gas chromatograph. An inert carrier gas (e.g., helium) pushes the vaporized components through a long, thin column. The components separate based on their boiling points and affinity for the column's stationary phase. As each component exits the column, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a predictable pattern. This fragmentation pattern, or mass spectrum, serves as a "fingerprint" for identifying the molecule.

-

Typical GC-MS Protocol:

-

Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane or ethanol).

-

Injection: A small volume (e.g., 1 µL) of the diluted sample is injected into the GC inlet, which is heated to ensure rapid vaporization.

-

Chromatographic Separation: The components are separated on a capillary column (e.g., a DB-5 column). The oven temperature is programmed to increase gradually, allowing for the separation of compounds with a wide range of boiling points.

-

Mass Spectrometry: As components elute from the GC column, they are ionized and fragmented in the MS. The mass-to-charge ratios of the fragments are detected.

-

Component Identification: The mass spectrum of each separated component is compared to a library of known spectra (e.g., NIST, Wiley) for identification. The retention time in the GC also aids in identification.

-

Quantification: The relative percentage of each component is determined by integrating the area under its peak in the gas chromatogram.

-

Visualizing Experimental and Biological Pathways

3.1. General Workflow for this compound Discovery in New Plant Species

The following diagram illustrates a typical workflow for the discovery and analysis of this compound in previously uninvestigated plant species.

3.2. Signaling Pathway of Thujone Neurotoxicity

Thujone is known for its neurotoxic effects, which are primarily mediated through its interaction with the GABA-A receptor in the central nervous system.[2] This pathway is not related to the discovery of this compound in new plants but is a critical aspect of its biological activity.

Conclusion

The identification of this compound in new plant essential oils relies on established phytochemical techniques. While recent discoveries of this compound in entirely new genera are not widely reported, significant research continues to explore the chemodiversity and quantitative variations of this compound within known this compound-containing plant families like Cupressaceae, Lamiaceae, and Asteraceae.[2] Understanding the distribution and concentration of this compound is critical for the safe use of these essential oils in various applications, from traditional medicine to the food and cosmetic industries, given the compound's known biological activities and potential toxicity.[12][13] Future research may focus on identifying novel chemotypes of well-known medicinal and aromatic plants, potentially revealing new sources of this compound.

References

- 1. Thuja occidentalis L. (Cupressaceae): Ethnobotany, Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ffhdj.com [ffhdj.com]

- 4. Essential Oils and Their Main Chemical Components: The Past 20 Years of Preclinical Studies in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemosystematic Value of the Essential Oil Composition of Thuja species Cultivated in Poland—Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 7. nuft.edu.ua [nuft.edu.ua]

- 8. scivisionpub.com [scivisionpub.com]

- 9. scialert.net [scialert.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Toxic essential oils. Part V: Behaviour modulating and toxic properties of thujones and thujone-containing essential oils of Salvia officinalis L., Artemisia absinthium L., Thuja occidentalis L. and Tanacetum vulgare L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Spectroscopic Characterization of Thujane Compounds: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the structural elucidation and characterization of thujane-type monoterpenes. This compound and its derivatives, notably α- and β-thujone, are of significant interest in natural product chemistry, pharmacology, and toxicology. Accurate structural determination is paramount for understanding their biological activity and for quality control in various applications. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Chiroptical Spectroscopy for the analysis of these bicyclic monoterpenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound compounds, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

¹H and ¹³C NMR Data for α-Thujone and β-Thujone

The diastereomers α-thujone and β-thujone exhibit distinct chemical shifts due to the different stereochemistry at the C-4 methyl group. The following tables summarize the reported ¹H and ¹³C NMR data for these two compounds.

Table 1: ¹H NMR Spectroscopic Data (δ in ppm, J in Hz) for α-Thujone and β-Thujone

| Position | α-Thujone | β-Thujone |

| 2α | 2.11-2.13 | 2.05-2.09 |

| 2β | 2.62-2.65 | 2.55-2.59 |

| 4 | 2.33-2.35 | 2.40-2.44 |

| 5 | 1.84 (d, J=5.2) | 1.95 (d, J=5.6) |

| 6 | 0.85-0.95 | 0.90-1.00 |

| 7 | 1.60-1.70 | 1.65-1.75 |

| 8 | 1.02 (d, J=6.8) | 0.98 (d, J=7.0) |

| 9 | 0.95 (d, J=6.8) | 0.55 (d, J=7.2) |

| 10 | 1.05 (d, J=7.2) | 1.01 (d, J=6.8) |

Note: Chemical shifts can vary slightly depending on the solvent and instrument frequency.

Table 2: ¹³C NMR Spectroscopic Data (δ in ppm) for α-Thujone and β-Thujone

| Position | α-Thujone | β-Thujone |

| 1 | 32.5 | 32.8 |

| 2 | 34.5 | 34.2 |

| 3 | 220.5 | 220.1 |

| 4 | 46.5 | 45.8 |

| 5 | 29.8 | 30.1 |

| 6 | 20.5 | 20.8 |

| 7 | 27.5 | 27.2 |

| 8 | 21.5 | 21.2 |

| 9 | 15.5 | 14.8 |

| 10 | 11.5 | 11.2 |

Experimental Protocols for NMR Spectroscopy

A typical workflow for the NMR analysis of this compound compounds isolated from natural sources is as follows:

Sample Preparation:

-

Isolation: Isolate the this compound compound from the essential oil or plant extract using chromatographic techniques such as column chromatography or preparative gas chromatography.

-

Sample Quantity: For standard 5 mm NMR tubes, dissolve 1-5 mg of the purified compound for ¹H NMR and 5-20 mg for ¹³C NMR experiments.

-

Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is commonly used for nonpolar compounds like thujones.

-

Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube to remove any particulate matter.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

-

1D Spectra: Acquire standard 1D ¹H and ¹³C{¹H} NMR spectra. For quantitative purposes in ¹³C NMR, inverse-gated decoupling sequences can be used.

-

2D Spectra: A suite of 2D NMR experiments is crucial for complete structural assignment.

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H-¹³C pairs.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) ¹H-¹³C correlations, which is key for connecting different spin systems and identifying quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern offers valuable structural clues. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile this compound compounds in complex mixtures like essential oils.

Fragmentation Pattern of Thujone

The electron ionization (EI) mass spectrum of thujone (molecular weight 152.23 g/mol ) is characterized by a series of fragment ions. The molecular ion peak (M⁺) at m/z 152 is often of low intensity. Key fragmentation pathways include the loss of alkyl and acyl groups.

Table 3: Characteristic Mass Fragments of Thujone (EI-MS)

| m/z | Proposed Fragment | Significance |

| 152 | [C₁₀H₁₆O]⁺ | Molecular Ion (M⁺) |

| 110 | [M - C₃H₆]⁺ | Loss of propene |

| 95 | [M - C₃H₆ - CH₃]⁺ | Subsequent loss of a methyl radical |

| 81 | [C₆H₉]⁺ | A common fragment in monoterpenes |

| 69 | [C₅H₉]⁺ | |

| 41 | [C₃H₅]⁺ |

Experimental Protocol for GC-MS

Sample Preparation:

-

Dilution: Dilute the essential oil or extract containing this compound compounds in a suitable volatile solvent (e.g., hexane or dichloromethane) to an appropriate concentration (typically 1-100 ppm).

-

Internal Standard: An internal standard (e.g., n-alkanes) can be added for quantitative analysis and calculation of retention indices.

GC-MS Parameters:

-

GC Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is commonly used for the separation of terpenes.

-

Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at 60°C, hold for a few minutes, and then ramp up to 240°C at a rate of 3-5°C/min.

-

Injector: Split/splitless injector, typically operated at 250°C.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment libraries.

-

Mass Range: Scan from m/z 40 to 400.

-

Identification: Compound identification is achieved by comparing the obtained mass spectrum and retention index with those in spectral libraries (e.g., NIST, Wiley).

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. In this compound compounds, the most prominent feature is the carbonyl group of the ketone functionality.

Characteristic IR Absorptions of Thujone

The bicyclo[3.1.0]hexane ring system of thujone introduces ring strain, which affects the vibrational frequency of the carbonyl group.

Table 4: Key Infrared Absorption Bands for Thujone

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~2960 | C-H stretch (alkane) | Strong |

| ~1745 | C=O stretch (ketone) | Strong |

| ~1450 | C-H bend (methylene) | Medium |

| ~1380 | C-H bend (methyl) | Medium |

The C=O stretching frequency around 1745 cm⁻¹ is characteristic of a five-membered ring ketone, consistent with the cyclopentanone moiety in the this compound skeleton.[1][2]

Experimental Protocol for IR Spectroscopy

Sample Preparation:

-

Neat Liquid: A drop of the pure liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride or chloroform). The solution is then placed in a liquid cell.

-

ATR (Attenuated Total Reflectance): A drop of the sample is placed directly on the ATR crystal. This is a common and convenient method for liquid samples.

Data Acquisition:

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

A background spectrum of the empty sample holder (or solvent) is recorded and subtracted from the sample spectrum.

Chiroptical Spectroscopy (ECD and VCD)

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful techniques for determining the absolute configuration of chiral molecules like this compound compounds. These methods measure the differential absorption of left and right circularly polarized light.

Application to this compound Stereochemistry

The absolute configuration of this compound compounds can be determined by comparing the experimentally measured ECD or VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute stereochemistry.

-

ECD: This technique is sensitive to the electronic transitions of chromophores. The carbonyl group in thujone is a chromophore that gives rise to a characteristic ECD signal.

-

VCD: This technique measures circular dichroism in the infrared region, providing stereochemical information from the vibrational transitions of the molecule. VCD can be particularly useful as it provides more spectral features than ECD.

Experimental Protocol for Chiroptical Spectroscopy

Sample Preparation:

-

Purity: The sample must be enantiomerically pure or have a known enantiomeric excess.

-

Solvent: The sample is dissolved in a suitable solvent that is transparent in the wavelength range of interest. For ECD, solvents like methanol or acetonitrile are common. For VCD, deuterated solvents like CDCl₃ are often used.

-

Concentration: The concentration needs to be carefully adjusted to obtain an optimal signal without saturation of the detector.

Data Acquisition and Analysis:

-

ECD/VCD Spectrometer: The spectra are recorded on a dedicated CD spectrometer.

-

Quantum Chemical Calculations: The conformational space of the molecule is explored, and the spectra for the most stable conformers are calculated using methods like Time-Dependent Density Functional Theory (TD-DFT).

-

Comparison: The calculated spectra are Boltzmann-averaged and compared to the experimental spectrum to assign the absolute configuration.

Spectroscopic Data for Other this compound Derivatives

While α- and β-thujone are the most studied, other this compound derivatives like sabinene and umbellulone are also of interest.

Table 5: Key Spectroscopic Data for Sabinene and Umbellulone

| Compound | Technique | Key Features |

| Sabinene | ¹³C NMR | Characteristic signals for the exocyclic methylene group (~105 ppm and ~150 ppm). |

| MS | Molecular ion at m/z 136, base peak at m/z 93.[3] | |

| Umbellulone | IR | C=O stretch for an α,β-unsaturated ketone (~1690 cm⁻¹). |

| ¹³C NMR | Carbonyl signal around 205 ppm, olefinic carbons around 130 and 145 ppm. |

This guide provides a foundational understanding of the spectroscopic techniques essential for the characterization of this compound compounds. For detailed analysis, it is crucial to consult specialized literature and spectral databases.

References

Microbial Metabolism of Thujane and its Derivatives: A Technical Guide for Researchers

An in-depth exploration of the microbial biotransformation of thujane, α-thujone, sabinene, and other derivatives, detailing metabolic pathways, enzymatic processes, and quantitative data for applications in drug development and biotechnology.

Executive Summary

The this compound-type monoterpenes, a class of bicyclic monoterpenoids abundant in various medicinal and aromatic plants, are gaining significant interest in the pharmaceutical and biotechnology sectors. Their diverse biological activities, coupled with their complex stereochemistry, make them attractive targets for drug discovery and development. Microbial biotransformation offers a powerful and sustainable tool to modify these molecules, generating novel derivatives with potentially enhanced therapeutic properties. This technical guide provides a comprehensive overview of the current state of knowledge on the microbial metabolism of this compound and its key derivatives, including α-thujone, sabinene, umbellulone, and thujyl alcohol. It is designed to serve as a resource for researchers, scientists, and drug development professionals, offering detailed insights into metabolic pathways, experimental protocols, and quantitative data to facilitate further research and application in this burgeoning field.

Introduction to this compound and its Derivatives

This compound is a bicyclic monoterpene that forms the structural backbone of several important natural products. Its derivatives are characterized by the presence of a cyclopropane ring fused to a cyclopentane or cyclohexane ring. Key derivatives include:

-

Thujone: A ketone and a major component of the essential oils of plants like wormwood (Artemisia absinthium) and sage (Salvia officinalis). It exists as two diastereomers, α-thujone and β-thujone.

-

Sabinene: A bicyclic monoterpene found in the essential oils of various plants, including Norway spruce and Holm Oak. It is a precursor for the biosynthesis of other this compound-type monoterpenes.[1][2]

-

Umbellulone: A monoterpene ketone and the primary constituent of the essential oil of the California bay laurel (Umbellularia californica).

-

Thujyl alcohol: A monoterpenoid alcohol derived from this compound.

The unique and often strained bicyclic structures of these compounds present challenges for chemical synthesis, making microbial- and enzyme-based transformations an attractive alternative for generating structural diversity.

Microbial Metabolism of this compound Derivatives

Microorganisms, particularly fungi and bacteria, have evolved diverse enzymatic machinery to metabolize a wide range of natural products, including terpenes. These biotransformations often involve hydroxylation, oxidation, reduction, and ring-opening reactions, leading to the formation of novel and often more polar derivatives.

Microbial Metabolism of Sabinene

Sabinene is a key precursor in the biosynthesis of many this compound-type monoterpenoids.[1][2] Its microbial metabolism is an area of active research, particularly for the production of biofuels and specialty chemicals. Engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, have been developed to produce sabinene from simple sugars via the heterologous expression of sabinene synthase.[3]

The initial step in the microbial degradation of sabinene often involves hydroxylation, catalyzed by cytochrome P450 monooxygenases. For instance, in some plant species, sabinene is hydroxylated to sabinol, a precursor for thujone biosynthesis.[4] While complete microbial degradation pathways for sabinene are not fully elucidated, it is hypothesized that they follow similar patterns to other monoterpenes, involving initial oxidation followed by ring cleavage and entry into central metabolic pathways.

Microbial Metabolism of Thujone

The microbial biotransformation of thujone has been explored as a means to generate novel, potentially less toxic, and more biologically active derivatives. Fungi, in particular, have shown promise in this area.

Studies have demonstrated the ability of certain fungal species to hydroxylate thujone. For example, fungi from the genus Absidia have been shown to transform both α- and β-thujone into various hydroxylated metabolites. Specifically, Absidia coerulea, Absidia glauca, and Absidia cylindrospora can hydroxylate α-thujone at the C-4 and C-7 positions. Furthermore, Aspergillus species have been reported to convert α-(-)-thujone to its 2S-hydroxy derivative with good yield.[5]

A study on the biotransformation of the sesquiterpene lactone vulgarin by Aspergillus niger provides a useful model for the types of conversions and yields that might be expected with thujone. In this study, vulgarin was converted to three more polar metabolites with yields of 20%, 10%, and 4% for the different products.[6][7]

The general pathway for fungal hydroxylation of thujone can be depicted as follows:

Microbial Metabolism of Umbellulone and Thujyl Alcohol

Currently, there is a significant lack of published research on the microbial metabolism of umbellulone (p-menthan-3-one) and thujyl alcohol. However, based on the known metabolism of other monoterpene ketones and alcohols, potential biotransformation pathways can be hypothesized.

For umbellulone, microbial transformation could involve reduction of the ketone group to the corresponding alcohol, or hydroxylation at various positions on the ring structure. Yeasts are well-known for their ability to stereoselectively reduce ketones.

For thujyl alcohol, microbial metabolism would likely involve oxidation to the corresponding ketone (thujone) by alcohol dehydrogenases, followed by the hydroxylation pathways described for thujone.

Further research is critically needed to explore the microbial biotransformation of these two important this compound derivatives to unlock their potential for generating novel bioactive compounds.

Quantitative Data on Microbial Metabolism

Quantitative data on the microbial metabolism of this compound and its derivatives is crucial for process development and optimization. While data is still limited for many of these compounds, some studies have reported production titers and yields.

| Substrate | Microorganism | Product(s) | Titer/Yield | Reference |

| Glycerol | Escherichia coli (engineered) | Sabinene | up to 2.65 g/L | [8][9] |

| α-(-)-Thujone | Aspergillus sp. | 2S-hydroxy-α-thujone | "Good yield" | [5] |

| Vulgarin | Aspergillus niger | 1-epi-tetrahydrovulgarin | 20% | [6][7] |

| Vulgarin | Aspergillus niger | 1α,4α-dihydroxyeudesm-2-en-5αH,6,11βH-6,12-olide | 10% | [6][7] |

| Vulgarin | Aspergillus niger | C-1 epimeric mixture | 4% | [6][7] |

Note: The data for vulgarin is included as a model for potential yields in fungal biotransformation of complex terpenes.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. This section provides generalized methodologies for key experiments in the study of microbial metabolism of this compound derivatives.

Microbial Culture and Biotransformation

A general workflow for screening and performing microbial biotransformations of this compound derivatives is outlined below.

Protocol for Fungal Biotransformation of Thujone (General):

-

Microorganism and Media: A fungal strain, such as Aspergillus niger or Absidia coerulea, is cultured in a suitable medium. A typical fungal minimal medium might contain (per liter): glucose (10-20 g), peptone (1-5 g), yeast extract (1-5 g), KH₂PO₄ (1 g), K₂HPO₄ (0.5 g), MgSO₄·7H₂O (0.5 g), and trace elements. The pH is typically adjusted to 5.5-6.5.

-

Inoculation and Growth: The medium is inoculated with spores or mycelia of the fungus and incubated at 25-30°C with shaking (150-200 rpm) for 24-72 hours to allow for sufficient biomass growth.

-

Substrate Addition: A solution of the thujone isomer (e.g., in ethanol or DMSO) is added to the culture to a final concentration of 0.1-1 g/L. A control culture without the substrate should also be run in parallel.

-

Biotransformation: The culture is incubated for an additional 3-10 days under the same conditions. Samples are taken periodically to monitor the progress of the biotransformation by TLC or GC-MS.

-

Extraction: After the incubation period, the culture broth is separated from the mycelia by filtration. The filtrate is extracted with an organic solvent such as ethyl acetate or dichloromethane. The mycelia can also be extracted separately to recover intracellular metabolites.

-

Analysis: The organic extracts are dried, concentrated, and analyzed by GC-MS and/or LC-MS to identify and quantify the metabolites. For structural elucidation of novel compounds, preparative chromatography is used to isolate the metabolites, followed by NMR spectroscopy.

Analytical Methods

Gas chromatography-mass spectrometry is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like thujone and its metabolites.

Sample Preparation (Liquid-Liquid Extraction):

-

To 5 mL of culture filtrate, add 1 mL of saturated NaCl solution.

-

Add an internal standard (e.g., camphor, borneol) to a known concentration.

-

Extract with 5 mL of an organic solvent (e.g., ethyl acetate, dichloromethane) by vortexing for 1-2 minutes.

-

Centrifuge to separate the phases.

-

Carefully remove the organic layer and dry it over anhydrous Na₂SO₄.

-

Concentrate the extract to a final volume of 1 mL for GC-MS analysis.

GC-MS Parameters (Typical):

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.

Quantification is achieved by creating a calibration curve using authentic standards of the parent compound and known metabolites.

Nuclear magnetic resonance spectroscopy is indispensable for the structural elucidation of novel metabolites.

Sample Preparation:

-

Isolate the metabolite of interest using preparative chromatography (e.g., column chromatography, preparative HPLC).

-

Ensure the sample is of high purity (>95%).

-

Dissolve 1-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

NMR Experiments:

A suite of 1D and 2D NMR experiments is typically required for complete structural elucidation:

-

1D NMR: ¹H and ¹³C NMR provide information on the number and types of protons and carbons.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is essential for determining stereochemistry.

-

Future Perspectives

The microbial metabolism of this compound and its derivatives is a promising field with significant potential for the discovery and development of new pharmaceuticals and fine chemicals. Future research should focus on:

-

Screening for Novel Biocatalysts: Exploring diverse microbial habitats to identify new bacteria, fungi, and yeasts with unique capabilities for transforming this compound compounds.

-

Metabolic Engineering: Genetically modifying well-characterized microbial hosts like E. coli and S. cerevisiae to express specific enzymes (e.g., cytochrome P450s) for targeted biotransformations.

-

Enzyme Discovery and Characterization: Identifying and characterizing the specific enzymes responsible for the observed biotransformations to enable their use in cell-free biocatalytic systems.

-

Pathway Elucidation: Using metabolomics and transcriptomics to fully elucidate the microbial degradation pathways of this compound, thujone, umbellulone, and thujyl alcohol.

-

Process Optimization: Developing optimized fermentation and biotransformation processes to improve yields and productivities of desired metabolites.

By leveraging the power of microbial biocatalysis, the scientific community can unlock the full potential of this compound-type monoterpenes for a wide range of applications.

References

- 1. CYP108N14: A Monoterpene Monooxygenase from Rhodococcus globerulus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biosynthesis and production of sabinene: current state and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Metabolic responses of Rhodococcus erythropolis PR4 grown on diesel oil and various hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Microbial production of sabinene--a new terpene-based precursor of advanced biofuel - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Perspective on Thujane Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclic monoterpene thujane and its derivatives, most notably the ketone thujone, have a rich and often controversial history intertwined with the potent liqueur absinthe. This technical guide provides a comprehensive historical perspective on this compound research, from its initial discovery and isolation in the 19th century to the elucidation of its complex stereochemistry and neuroactive properties. By detailing the evolution of experimental methodologies and presenting key quantitative data, this document offers a thorough resource for researchers in natural product chemistry, pharmacology, and drug development.

Early History and Discovery